molecular formula C4H5N3O3 B3275851 1-Methyl-5-nitro-1H-imidazol-2(3H)-one CAS No. 63062-13-5

1-Methyl-5-nitro-1H-imidazol-2(3H)-one

Cat. No.: B3275851
CAS No.: 63062-13-5
M. Wt: 143.1 g/mol
InChI Key: SVAPKTPODYDOQB-UHFFFAOYSA-N
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Description

1-Methyl-5-nitro-1H-imidazol-2(3H)-one is a heterocyclic compound that belongs to the class of nitroimidazoles. This compound is characterized by the presence of a nitro group (-NO2) attached to the imidazole ring. Nitroimidazoles are known for their diverse biological activities, including antimicrobial and antiprotozoal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-nitro-1H-imidazol-2(3H)-one typically involves the nitration of 1-methylimidazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . Another method involves the reaction of 1-methylimidazole with nitronium tetrafluoroborate in acetonitrile .

Industrial Production Methods: Industrial production of this compound often employs continuous flow nitration processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-nitro-1H-imidazol-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The biological activity of 1-Methyl-5-nitro-1H-imidazol-2(3H)-one is primarily attributed to its ability to undergo bioreductive activation. The nitro group is reduced to reactive intermediates that can interact with cellular components, leading to the disruption of essential biological processes. This compound targets nucleic acids and proteins, causing damage to the DNA and inhibiting protein synthesis .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-5-nitro-1H-imidazol-2(3H)-one is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

3-methyl-4-nitro-1H-imidazol-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O3/c1-6-3(7(9)10)2-5-4(6)8/h2H,1H3,(H,5,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVAPKTPODYDOQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CNC1=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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